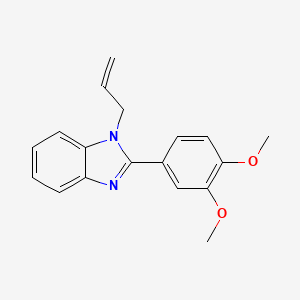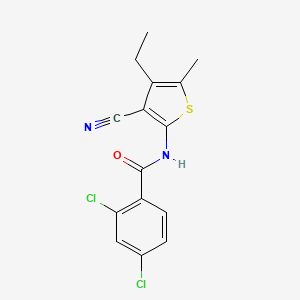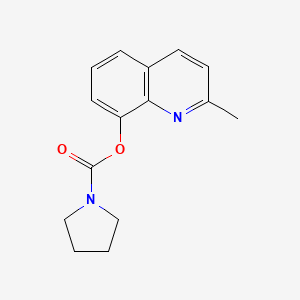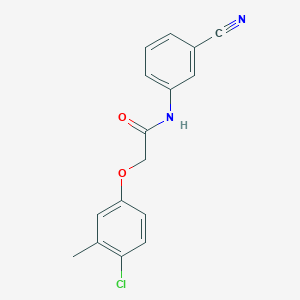
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone, also known as PTPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTPE belongs to the class of chalcones, which are polyphenolic compounds known for their diverse biological activities.
作用机制
The mechanism of action of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is not fully understood, but it is believed to involve multiple pathways. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by inhibiting the expression of vascular endothelial growth factor (VEGF). In animal models of inflammation, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is its relatively low toxicity compared to other synthetic compounds. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to have a high safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. Another advantage of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is its broad range of biological activities, which makes it a promising candidate for the development of multi-targeted therapies. However, one of the limitations of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone to determine its optimal dosing regimen.
未来方向
There are several future directions for the research on 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone. One area of research is the development of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone with other compounds, such as chemotherapy drugs, to enhance its anti-cancer activity. Furthermore, more studies are needed to investigate the long-term safety and efficacy of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone in animal models and human clinical trials. Overall, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone holds great promise as a potential therapeutic agent for the treatment of various diseases and warrants further investigation.
合成方法
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone can be synthesized by the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,3,4-trihydroxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions such as temperature and pH. The yield of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone obtained from this reaction is typically around 70-80%.
科学研究应用
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been investigated for its neuroprotective effects and has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-7-6-10(13(17)14(11)18)12(16)8-19-9-4-2-1-3-5-9/h1-7,15,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIPKBLHVRQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)